4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride
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Overview
Description
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions, where the benzene ring is functionalized with bromine, chlorine, and fluorine atoms. The sulfonyl chloride group is introduced through sulfonation followed by chlorination.
Synthetic Route:
Chlorination: Chlorine can be introduced using chlorine gas (Cl2) with a catalyst like iron(III) chloride (FeCl3).
Fluorination: Fluorine is typically introduced using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Sulfonation and Chlorination: The sulfonyl chloride group is introduced by sulfonating the benzene ring with sulfur trioxide (SO3) followed by chlorination using thionyl chloride (SOCl2).
Industrial Production: In industrial settings, these reactions are scaled up with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common.
Chemical Reactions Analysis
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF).
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of potential therapeutic agents, especially in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives.
Molecular Targets and Pathways:
Nucleophilic Attack: The sulfonyl chloride group is attacked by nucleophiles, resulting in the substitution of the chloride atom.
Electrophilic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, fluorine) on the benzene ring influences the reactivity and orientation of further substitutions.
Comparison with Similar Compounds
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Bromo-3-fluorobenzenesulfonyl chloride: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-2-fluorobenzenesulfonyl chloride: Lacks the bromine atom, affecting its chemical properties and uses.
2-Bromo-4-fluorobenzenesulfonyl chloride: Different positioning of substituents on the benzene ring, resulting in varied reactivity.
Uniqueness: The combination of bromine, chlorine, and fluorine atoms on the benzene ring of this compound imparts unique electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMLWVRJYMSGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-08-0 |
Source
|
Record name | 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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